molecular formula C7H8Br2FN B2827346 2-(2-bromoethyl)-5-fluoropyridine hydrobromide CAS No. 2416236-59-2

2-(2-bromoethyl)-5-fluoropyridine hydrobromide

Cat. No.: B2827346
CAS No.: 2416236-59-2
M. Wt: 284.954
InChI Key: IXLOQRVUMXNWFE-UHFFFAOYSA-N
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Description

2-(2-bromoethyl)-5-fluoropyridine hydrobromide is an organic compound that features a pyridine ring substituted with a bromoethyl group and a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-5-fluoropyridine hydrobromide typically involves the bromination of 5-fluoropyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 5-fluoropyridine with bromoethanol in the presence of a strong acid like hydrobromic acid to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoethyl)-5-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(2-bromoethyl)-5-fluoropyridine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-5-fluoropyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromoethyl group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromoethyl)-5-fluoropyridine hydrobromide is unique due to the combination of the bromoethyl group and the fluorine-substituted pyridine ring. This unique structure imparts specific reactivity and properties that are not found in the similar compounds listed above. The presence of the fluorine atom can enhance the compound’s stability and influence its electronic characteristics, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

2-(2-bromoethyl)-5-fluoropyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.BrH/c8-4-3-7-2-1-6(9)5-10-7;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYKDWVNFIHNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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